molecular formula C11H13ClO B13136358 2-Chloro-1-(2-isopropylphenyl)ethanone

2-Chloro-1-(2-isopropylphenyl)ethanone

Cat. No.: B13136358
M. Wt: 196.67 g/mol
InChI Key: YPGMFQZFRLKQPM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13ClO. It is a chlorinated ketone, characterized by the presence of a chloro group and an isopropyl-substituted phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-isopropylphenyl)ethanone typically involves the chlorination of 1-(2-isopropylphenyl)ethanone. One common method includes the use of chlorine gas in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions, often at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts, such as metallic aluminum, can improve the reaction rate and yield. The chlorinated product is then purified through techniques like reduced pressure distillation and rectification .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-isopropylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted ethanones.

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2-isopropylphenyl)ethanone is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-isopropylphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through its aromatic ring and substituents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-isopropylphenyl)ethanone
  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 2-Chloro-1-(4-ethylphenyl)ethanone

Uniqueness

2-Chloro-1-(2-isopropylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-1-(2-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H13ClO/c1-8(2)9-5-3-4-6-10(9)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

YPGMFQZFRLKQPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)CCl

Origin of Product

United States

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